

A Comparative Guide to Substituted Bromosalicylaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-3-chloro-2-hydroxybenzaldehyde**

Cat. No.: **B1270747**

[Get Quote](#)

This guide provides a comparative analysis of various substituted bromosalicylaldehydes, focusing on their chemical properties and biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the selection of appropriate compounds for further investigation.

Chemical and Physical Properties

A summary of the Chemical Abstracts Service (CAS) numbers and key physical properties of selected substituted bromosalicylaldehydes is presented below. This information is crucial for the proper identification, handling, and application of these compounds in a laboratory setting.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
5-Bromosalicylaldehyde	1761-61-1[1][2][3][4][5]	C ₇ H ₅ BrO ₂ [6][3]	201.02[6][3][4]	102-106[1][3][4]
3,5-Dibromosalicylaldehyde	90-59-5[7][8][9][10]	C ₇ H ₄ Br ₂ O ₂ [7][10]	279.91[11][8]	82-83.5[7][8]
3-Bromo-5-chlorosalicylaldehyde	19652-32-5[12][13][14]	C ₇ H ₄ BrClO ₂	235.46[12]	85-88[14]
5-Bromo-3-methoxysalicylaldehyde	5034-74-2[15][16]	C ₈ H ₇ BrO ₃ [15][16]	231.04	125-132[16]
3-Bromo-5-nitrosalicylaldehyde	16789-84-7[17][18]	C ₇ H ₄ BrNO ₄ [17]	246.01[17]	146-149

Comparative Biological Activity

Substituted salicylaldehydes, particularly those with halogen and nitro groups, have demonstrated significant antimicrobial properties.[7] The following table summarizes the reported antimicrobial and antioxidant activities of selected bromosalicylaldehyde derivatives. It is important to note that the biological activity of these compounds is often enhanced when they are used to form Schiff bases or metal complexes.

Compound	Biological Activity	Supporting Evidence
5-Bromosalicylaldehyde	Schiff bases and metal complexes exhibit antimicrobial, antioxidant, and antitumor activities.[13][19][20][21][22]	The synthesis of Schiff bases from 5-bromosalicylaldehyde has been shown to yield compounds with notable biological potential. For instance, a Schiff base derived from 5-bromosalicylaldehyde and p-toluidine showed dose-dependent antimicrobial activity, particularly against <i>Escherichia coli</i> . Metal complexes of 5-bromosalicylaldehyde derivatives have also been investigated for their enhanced biological efficacy.[22]
3,5-Dibromosalicylaldehyde	Demonstrates potent antimicrobial activity.	Halogenated salicyldehydes are known to display highly potent activity against various microbes.[7]
3-Bromo-5-chlorosalicylaldehyde	Serves as a precursor for Schiff bases with potential antimicrobial activity.[12]	This compound is utilized in the synthesis of Schiff base ligands that can form metal complexes with biological relevance.[12]
5-Bromo-3-methoxysalicylaldehyde	Derivatives are studied for their biological potential.	The substitution pattern influences the biological activity of the resulting compounds.
3-Bromo-5-nitrosalicylaldehyde	Nitro-substituted salicyldehydes exhibit potent antimicrobial activity.[7]	The presence of a nitro group, in combination with bromine, is expected to confer strong antimicrobial properties.[7]

Experimental Protocols

Detailed methodologies for the synthesis of a representative Schiff base and for key biological assays are provided below to support further research and comparative studies.

Synthesis of a 5-Bromosalicylaldehyde Schiff Base

This protocol describes the synthesis of a Schiff base from 5-bromosalicylaldehyde and 2-amino-2-methyl-1,3-propanediol, which has been investigated for its antitumor activity.[11]

Materials:

- 5-Bromosalicylaldehyde (2.01 g)
- 2-Amino-2-methyl-1,3-propanediol (1.051 g)
- Absolute ethanol (25 ml)
- Three-necked flask
- Water bath
- Reflux condenser

Procedure:

- Dissolve 2.01 g of 5-bromosalicylaldehyde in 15 ml of absolute ethanol in a three-necked flask with heating and stirring until fully dissolved.[11]
- Add 1.051 g of 2-amino-2-methyl-1,3-propanediol to the flask, followed by an additional 10 ml of absolute ethanol.[11]
- Heat the mixture in a water bath at 65°C and stir at reflux for approximately 120 minutes.[11]
- Cool the resulting solution to room temperature and allow it to crystallize through natural evaporation.[11]
- After standing for 3 days, collect the resulting yellow blocky crystals of the Schiff base.[11]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to evaluate the antimicrobial activity of the synthesized compounds against various bacterial strains.

Materials:

- Synthesized compound (e.g., 5-bromosalicylaldehyde or its Schiff base)
- Bacterial strains (e.g., *Escherichia coli*, *Staphylococcus aureus*)
- Nutrient agar plates
- Sterile cork borer
- Micropipette
- Incubator

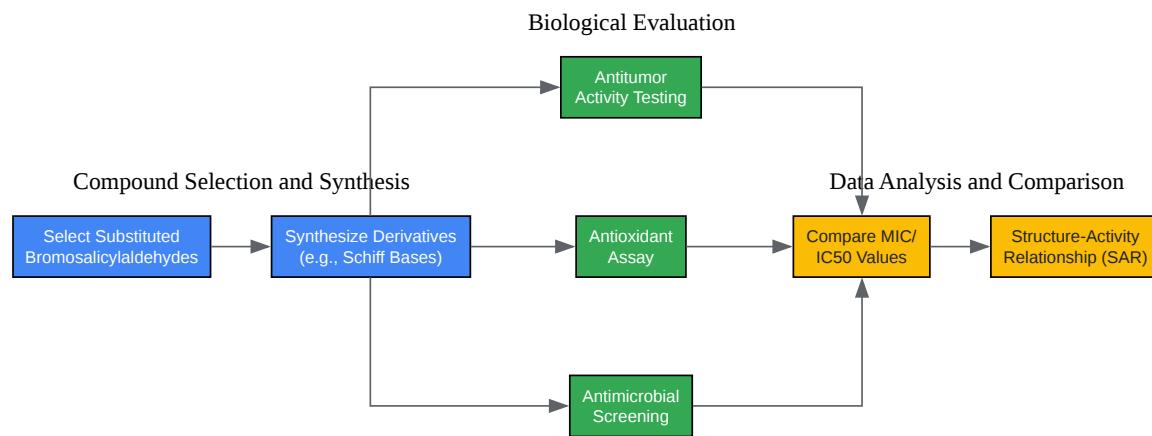
Procedure:

- Prepare nutrient agar plates and allow them to solidify.
- Spread a standardized inoculum of the test bacteria uniformly over the agar surface.
- Create wells in the agar using a sterile cork borer.
- Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.
- Incubate the plates at 37°C for 24 hours.
- Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

DPPH Radical Scavenging Assay for Antioxidant Activity

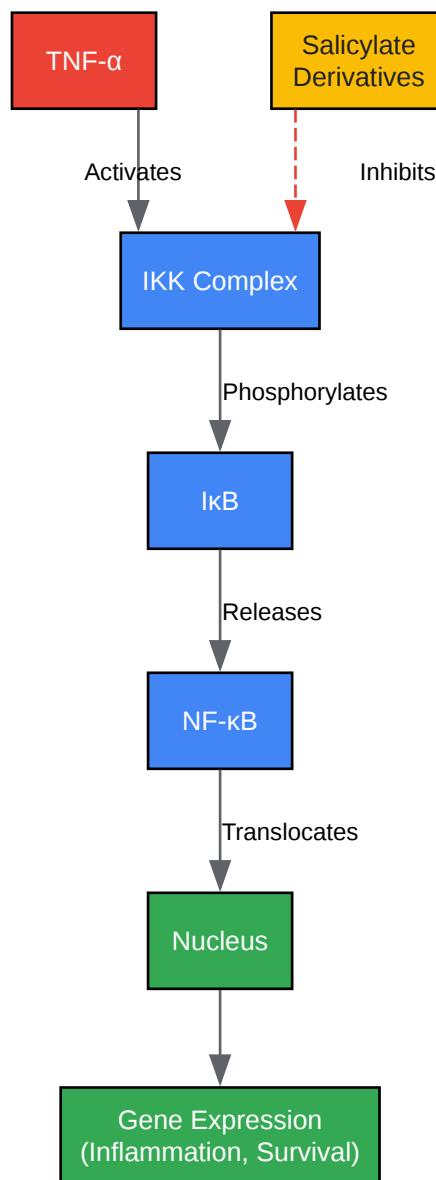
This spectrophotometric assay is commonly used to determine the antioxidant capacity of chemical compounds.

Materials:


- Test compound
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Methanol
- Spectrophotometer

Procedure:

- Prepare a stock solution of the test compound in methanol.
- Prepare a fresh solution of DPPH in methanol.
- In a test tube, mix a specific volume of the test compound solution with the DPPH solution.
- Prepare a control sample containing methanol and the DPPH solution.
- Incubate the mixtures in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
- The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test sample.


Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for comparing substituted bromosalicylaldehydes and a potential signaling pathway they may influence.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for comparative analysis.

[Click to download full resolution via product page](#)

Fig. 2: Inhibition of the NF-κB signaling pathway.

Salicylate derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cell survival.[19] This inhibition is often achieved by preventing the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and unable to activate pro-inflammatory and anti-apoptotic genes in the nucleus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromosalicylaldehyde | CAS#:1761-61-1 | Chemsoc [chemsoc.com]
- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against *Staphylococcus aureus* Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Bromosalicylaldehyde - Jiangxi Zhongding Biotechnology Co., Ltd. [jxd-chem.com]
- 14. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]
- 18. scbt.com [scbt.com]
- 19. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 3-Bromo-5-nitrosalicylaldehyde | C7H4BrNO4 | CID 519307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 5-Bromosalicylaldehyde 98 1761-61-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comparative Guide to Substituted Bromosalicylaldehydes for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270747#cross-referencing-cas-numbers-for-substituted-bromosalicylaldehydes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com